
Finasteride
Overview
Description
Finasteride is a synthetic 4-azasteroid that selectively inhibits the enzyme 5α-reductase type 2 (SRD5A2), which converts testosterone to dihydrotestosterone (DHT). It is clinically approved for treating benign prostatic hyperplasia (BPH) and androgenetic alopecia (AGA). By reducing intraprostatic and serum DHT levels by 60–70%, this compound alleviates BPH symptoms and slows prostate growth . For AGA, it promotes hair regrowth by mitigating DHT-mediated miniaturization of hair follicles . Emerging research also suggests this compound may reduce bladder cancer (BCa) risk, though mechanisms remain unclear .
Preparation Methods
Synthetic Routes and Reaction Conditions: Finasteride is synthesized through a multi-step process that involves the formation of key intermediates. The synthesis typically starts with the preparation of 17β-carboxamide derivatives, followed by cyclization and functional group modifications to yield the final product. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperature settings to ensure high yield and purity .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors that allow for precise control over reaction parameters. The process includes steps such as crystallization, filtration, and drying to obtain the final product in its pure form. Advanced techniques like solid dispersion and solvent evaporation are also employed to enhance the solubility and dissolution rate of this compound .
Chemical Reactions Analysis
Metabolism of Finasteride
This compound's biotransformation occurs via Phase I and Phase II metabolism .
-
Phase I Metabolism: This phase is regulated by cytochrome P450 enzymes, specifically the CYP3A subfamily (CYP3A4, CYP3A5, CYP3A7, and CYP3A43) . These hepatic drug-metabolizing enzymes increase the water solubility of drugs, facilitating urinary excretion . CYP3A4 mediates hydroxylation and oxidation reactions, converting this compound to ω-hydroxythis compound via hydroxylation of the t-butyril group .
-
Phase II Metabolism: This phase involves glucuronidation, a conjugation pathway for the metabolism and excretion of endobiotics and xenobiotics, catalyzed by the UGT enzyme superfamily . Glucuronidation involves the transfer of glucuronic acid from UDP-glucuronic acid to the substrate . The metabolites ω-hydroxy this compound and this compound ω-oic acid are glucuronidated by UGT1A4 and UGT1A3, respectively, which are found in biliary tissue, colon, liver, intestine, and stomach . Phase II glucuronidation involves oxidation of the t‑butyril group and replacement by a carboxylic acid, creating this compound-ω-oic acid . This metabolite is highly water-soluble, promoting inactivation and elimination .
Reactivity and Stability
This compound is stable under normal conditions but can react with strong oxidizing agents . It is not classified as a reactivity or flammability hazard .
Cocrystallization
This compound can exhibit cocrystallization with its dihydro analogue, dihydrothis compound . The purification of this compound can be complicated by the preferential cocrystallization of dihydrothis compound within the this compound crystal lattice . The similarity in molecular structures between this compound and dihydrothis compound, differing by the presence of a C=C double bond in the A ring of this compound, facilitates this cocrystallization .
Impurities and Degradation
During the synthesis of this compound, the formation of impurities such as dihydrothis compound can occur . The oxidation of a this compound intermediate with benzeneseleninic anhydride can sometimes result in low yields or variations in product formation . The presence of benzeneseleninic acid in the anhydride sample can lower the reaction rate .
Scientific Research Applications
FDA-Approved Uses
- Benign Prostatic Hyperplasia (BPH) :
- Androgenetic Alopecia :
Off-Label Uses
- Hirsutism :
- Transgender Health :
- Reduction of Intraoperative Bleeding :
Efficacy in Androgenetic Alopecia
A pivotal study involving 1,553 men demonstrated that this compound significantly improved hair count after one year (107 additional hairs) and two years (138 additional hairs) compared to placebo, with minimal adverse effects reported . Long-term studies have confirmed these findings, indicating sustained efficacy over ten years in Japanese men .
Safety Profile
While this compound is generally well-tolerated, concerns regarding sexual side effects persist. A meta-analysis indicated that erectile dysfunction occurred in approximately 21% of patients treated with this compound compared to placebo . However, many adverse effects are reversible upon discontinuation of the drug.
Summary of Key Clinical Trials
Study Type | Population Size | Duration | Key Findings |
---|---|---|---|
BPH Treatment Trial | 3,200 men | 2 years | Significant reduction in prostate volume; improved urinary symptoms |
Androgenetic Alopecia Trial | 1,553 men | 2 years | Increased hair count; improved patient self-assessment scores |
Long-term Efficacy Study | 523 Japanese men | 10 years | Sustained efficacy; minimal adverse effects reported |
Mechanism of Action
Finasteride exerts its effects by inhibiting the enzyme 5α-reductase, which is responsible for converting testosterone into dihydrotestosterone (DHT). By reducing DHT levels, this compound helps to alleviate symptoms associated with conditions like BPH and androgenetic alopecia. The molecular targets of this compound include the androgen receptors and the pathways involved in DHT synthesis and metabolism .
Comparison with Similar Compounds
Finasteride vs. Dutasteride
Mechanistic Differences :
- This compound selectively inhibits SRD5A2 (IC50: 1–11 nM), while dutasteride inhibits both SRD5A1 and SRD5A2 (IC50: 0.2–7 nM), achieving >90% DHT suppression .
- In rats, this compound inhibits SRD5A1 and SRD5A2, whereas dutasteride’s potency is conserved across species .
Clinical Outcomes :
- BPH: Both reduce prostate volume, but combination therapy with α-blockers (e.g., doxazosin) is superior for preventing clinical progression (66% risk reduction vs. 39% for monotherapies) .
Side Effects :
- Both cause sexual dysfunction (e.g., reduced libido, erectile dysfunction), but this compound’s discontinuation rate (36.8%) was higher than placebo (28.9%) in long-term studies .
This compound vs. Plant-Derived 5α-Reductase Inhibitors
- Permixon (saw palmetto extract): IC50 for 5α-reductase inhibition is 5,600 ng/mL vs. This compound’s 1 ng/mL .
- Rauwolfia vomitoria Extract : Demonstrated anti-BPH effects comparable to this compound in rats but with fewer side effects (e.g., lower sperm toxicity) .
- Bazoton and Harzol: No detectable 5α-reductase inhibition at concentrations ≤500,000 ng/mL .
This compound vs. α-Blockers
- In the MTOPS trial, this compound alone reduced acute urinary retention risk by 34%, while combination therapy with doxazosin reduced it by 66% .
- Tolerability : α-blockers have higher rates of hypotension, while this compound causes hormonal side effects .
Topical vs. Oral this compound
- Efficacy : Topical this compound (20.2 hairs/cm² increase) matches oral this compound (21.1 hairs/cm²) in improving hair count at 24 weeks .
- Safety: Topical formulations reduce systemic DHT suppression (34% vs.
Key Data Tables
Table 1: 5α-Reductase Inhibitory Potency
Compound | IC50 (nM) | Target Isoforms |
---|---|---|
This compound | 1–11 | SRD5A2 |
Dutasteride | 0.2–7 | SRD5A1/SRD5A2 |
Permixon | 5,600 | None |
Rauwolfia extract | N/A | SRD5A2 |
Table 2: Clinical Trial Outcomes
Trial | Intervention | BCa Risk (OR) | PCa Risk (RR) |
---|---|---|---|
Meta-Analysis | This compound | 0.72 | N/A |
PCPT | This compound | N/A | 1.27 (high-grade) |
REDUCE | Dutasteride | N/A | 0.89 |
Table 3: Adverse Event Rates
Side Effect | This compound (%) | Placebo (%) |
---|---|---|
Erectile Dysfunction | 18.5 | 12.3 |
Reduced Libido | 10.0 | 5.7 |
Discontinuation | 36.8 | 28.9 |
Biological Activity
Finasteride is a synthetic 4-azasteroid compound primarily known for its role as a selective inhibitor of the enzyme 5α-reductase, which is crucial in the metabolism of testosterone to dihydrotestosterone (DHT). This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy in various conditions, and associated case studies.
This compound exhibits its biological activity by competitively inhibiting Type II 5α-reductase, an enzyme predominantly found in the prostate, seminal vesicles, and hair follicles. By blocking this enzyme, this compound effectively reduces the conversion of testosterone to DHT, leading to decreased levels of DHT in serum and tissues. This reduction is significant as DHT is implicated in conditions like benign prostatic hyperplasia (BPH) and androgenetic alopecia (AGA).
- Selectivity : this compound shows approximately 100-fold selectivity for Type II over Type I 5α-reductase, which is predominantly expressed in sebaceous glands and the liver. Chronic administration may also influence Type I activity but to a lesser extent .
- Impact on Prostate Volume : Clinical studies indicate that this compound treatment can lead to a reduction in prostate volume by approximately 20-30% over 6-24 months .
Benign Prostatic Hyperplasia (BPH)
This compound has been extensively studied for its efficacy in treating BPH. A double-blind study demonstrated that this compound significantly reduced intraprostatic DHT levels by 91.4%, contributing to symptomatic relief and reduction in prostate size .
Table 1: Effects of this compound on Prostate Volume Reduction
Study Type | Duration | Prostate Volume Reduction (%) |
---|---|---|
Double-blind RCT | 6 months | 20-30% |
Long-term follow-up | 2 years | Up to 30% |
Androgenetic Alopecia (AGA)
This compound is also approved for the treatment of male pattern baldness. A systematic review involving multiple studies indicated that this compound led to significant improvements in hair counts and patient assessments compared to placebo.
Table 2: Efficacy of this compound in AGA Treatment
Study Design | Sample Size | Improvement Rate (%) |
---|---|---|
Randomized Control Trial | 1553 | 88% |
Systematic Review | 3927 | >50% |
Case Studies and Research Findings
- Efficacy Study on AGA : In a randomized trial involving 1553 men treated with oral this compound (1 mg), significant increases in hair counts were observed over two years. The study reported that patients experienced improved hair growth and satisfaction .
- Topical this compound : Recent research on topical formulations has shown comparable efficacy to oral this compound with fewer systemic side effects. A study with 450 participants revealed that topical this compound significantly increased hair counts compared to placebo, indicating its potential as a safer alternative .
- Adverse Effects : While this compound is generally well-tolerated, some studies have reported adverse effects such as sexual dysfunction and psychological impacts. A comprehensive analysis indicated a higher incidence of depression and suicidality among younger patients treated with this compound .
Pharmacogenetics and Metabolism
This compound undergoes extensive metabolism primarily via cytochrome P450 enzymes, particularly CYP3A4, leading to the formation of active metabolites such as ω-hydroxythis compound. These metabolites are further glucuronidated for elimination, influencing the drug's pharmacokinetics and individual responses based on genetic variations .
Q & A
Basic Research Question
Q. What experimental methodologies are recommended to investigate finasteride's biochemical mechanism of action, particularly its inhibition of 5α-reductase isoforms?
Methodological Answer: To study this compound's inhibition of 5α-reductase isoforms (types 1 and 2), use in vitro enzyme activity assays with radiolabeled testosterone as a substrate. Measure dihydrotestosterone (DHT) production via high-performance liquid chromatography (HPLC) or mass spectrometry. For in vivo models, employ genetically modified rodents (e.g., 5α-reductase knockout mice) to isolate isoform-specific effects. Include control groups treated with isoform-selective inhibitors (e.g., dutasteride for dual inhibition) to validate specificity .
Table 1: Key Parameters for Enzyme Inhibition Studies
Parameter | Method/Measurement | Relevance to Study Design |
---|---|---|
Substrate concentration | Radiolabeled testosterone (³H-T) | Quantifies enzyme kinetics |
Inhibition constant (Ki) | Competitive binding assays | Determines this compound potency |
DHT quantification | LC-MS/MS | Validates enzymatic activity reduction |
Advanced Research Question
Q. How can researchers optimize this compound nano-emulsion formulations for enhanced bioavailability, and what statistical tools validate robustness in formulation design?
Methodological Answer: Utilize a Box-Behnken experimental design to optimize variables such as surfactant concentration, oil phase ratio, and homogenization speed. Response variables include particle size, polydispersity index, and zeta potential. Apply regression models (e.g., quadratic polynomial equations) to predict optimal conditions. Validate robustness via ANOVA and residual analysis .
Example Optimization Workflow:
Independent Variables: Surfactant (X₁), oil phase (X₂), homogenization time (X₃).
Response Variable: Particle size (Y₁).
Validation: Confirm reproducibility across three batches under optimized conditions.
Advanced Research Question
Q. How should researchers address contradictions in clinical data regarding this compound's long-term side effects (e.g., neurosteroid pathway disruption)?
Methodological Answer: Adopt a multi-omics approach:
- Transcriptomics: Perform RNA sequencing (RNA-seq) on brain tissues (e.g., hypothalamus, hippocampus) to identify differentially expressed genes (DEGs) post-finasteride treatment .
- Pathway Analysis: Use Gene Set Enrichment Analysis (GSEA) to map DEGs to neurosteroid synthesis pathways (e.g., allopregnanolone).
- Longitudinal Studies: Include withdrawal phases (e.g., 1 month post-treatment) to assess reversibility of effects .
Key Findings from Prior Studies:
- 186 genes dysregulated in the hypothalamus after 20-day treatment .
- No persistent gene expression changes post-withdrawal, suggesting transient effects .
Advanced Research Question
Q. What strategies mitigate confounding variables in observational studies analyzing this compound's association with rare adverse outcomes (e.g., male breast cancer)?
Methodological Answer:
- Cohort Matching: Use propensity score matching to balance covariates (e.g., obesity, estrogen therapy, family history) between this compound users and non-users .
- Sensitivity Analyses: Test robustness by redefining exposure thresholds (e.g., cumulative 5 mg doses) or excluding early-phase users .
- Multi-Country Validation: Pool data from Denmark, Finland, and Sweden to control for regional biases .
Table 2: Common Confounders in this compound Studies
Confounder | Adjustment Strategy |
---|---|
Genetic predisposition | Stratification by family history |
Comorbidities (e.g., BPH) | Restrict analysis to BPH patients |
Concomitant medications | Exclude users of estrogen therapy |
Basic Research Question
Q. What in vitro and in vivo models are appropriate for studying this compound's teratogenic effects during prenatal development?
Methodological Answer:
- In Vitro: Use human embryonic cell lines (e.g., HEK293) to assess androgen receptor modulation under this compound exposure.
- In Vivo: Employ rodent models to evaluate external genitalia malformations in male fetuses. Dose timing is critical—administer this compound during gestational days 16–17, coinciding with genital tubercle formation.
- Endpoint Measurement: Histopathological analysis of genital tissues and serum DHT levels .
Advanced Research Question
Q. How can researchers investigate this compound's epigenetic effects, particularly DNA methylation changes in androgen-responsive tissues?
Methodological Answer:
- Tissue Sampling: Collect prostate or scalp tissues pre- and post-treatment.
- Methylation Analysis: Use reduced-representation bisulfite sequencing (RRBS) or methylated DNA immunoprecipitation (MeDIP-seq).
- Data Integration: Correlate methylation patterns with transcriptomic data to identify silenced/activated genes (e.g., SRD5A2) .
Properties
IUPAC Name |
(1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-tert-butyl-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N2O2/c1-21(2,3)25-20(27)17-8-7-15-14-6-9-18-23(5,13-11-19(26)24-18)16(14)10-12-22(15,17)4/h11,13-18H,6-10,12H2,1-5H3,(H,24,26)(H,25,27)/t14-,15-,16-,17+,18+,22-,23+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBEPLOCGEIEOCV-WSBQPABSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)NC(C)(C)C)CCC4C3(C=CC(=O)N4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC(C)(C)C)CC[C@@H]4[C@@]3(C=CC(=O)N4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3020625 | |
Record name | Finasteride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3020625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Finasteride | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001984 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
52.8 [ug/mL] (The mean of the results at pH 7.4), Slightly soluble, Freely sol in chloroform, DMSO, ethanol, methanol, n-propanol; sparingly sol in propylene glycol, polyethylene glycol 400; very slightly sol in 0.1N hydrogen chloride, 0.1N sodium hydroxide, water., 1.98e-03 g/L | |
Record name | SID49666458 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | Finasteride | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01216 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | FINASTERIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6793 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Finasteride | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001984 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
White to off-white crystalline solid | |
CAS No. |
98319-26-7 | |
Record name | Finasteride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98319-26-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Finasteride [USAN:USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098319267 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Finasteride | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01216 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 98319-26-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=741485 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Finasteride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3020625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-tert-butyl-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FINASTERIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57GNO57U7G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | FINASTERIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6793 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Finasteride | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001984 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
252-254 °C, 252 - 254 °C | |
Record name | Finasteride | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01216 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | FINASTERIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6793 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Finasteride | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001984 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.